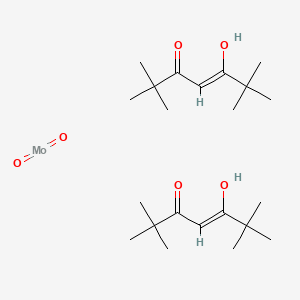
Molybdenum (VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dióxido de molibdeno (VI) bis(2,2,6,6-tetrametil-3,5-heptanodionato) es un compuesto organometálico con la fórmula química MoO₂(C₁₁H₁₉O₂)₂. Es conocido por su apariencia cristalina amarilla y se utiliza en diversas aplicaciones, incluida la deposición de películas delgadas, la química industrial y los productos farmacéuticos . Este compuesto forma parte de la serie AE Organometallics™ y se valora por su alta pureza y estabilidad .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dióxido de molibdeno (VI) bis(2,2,6,6-tetrametil-3,5-heptanodionato) generalmente implica la reacción de trióxido de molibdeno (MoO₃) con 2,2,6,6-tetrametil-3,5-heptanodiona en presencia de un solvente adecuado. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control preciso de la temperatura, la presión y las concentraciones de los reactivos para lograr altos rendimientos y pureza. El compuesto se purifica luego mediante recristalización u otros métodos adecuados para eliminar cualquier impureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El dióxido de molibdeno (VI) bis(2,2,6,6-tetrametil-3,5-heptanodionato) experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar compuestos de molibdeno de estado de oxidación más alto.
Reducción: Se puede reducir a compuestos de molibdeno de estado de oxidación más bajo.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios ligandos para las reacciones de sustitución. Las reacciones generalmente se llevan a cabo en condiciones controladas de temperatura y presión para garantizar los resultados deseados .
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxido de molibdeno (VI), mientras que la reducción podría producir compuestos de molibdeno (IV) .
Aplicaciones Científicas De Investigación
El dióxido de molibdeno (VI) bis(2,2,6,6-tetrametil-3,5-heptanodionato) tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del dióxido de molibdeno (VI) bis(2,2,6,6-tetrametil-3,5-heptanodionato) implica su interacción con varios objetivos moleculares y vías. El compuesto puede actuar como catalizador, facilitando las reacciones químicas al reducir la energía de activación. También puede interactuar con moléculas biológicas, lo que podría afectar su función y actividad .
Comparación Con Compuestos Similares
Compuestos similares
- Tetrametilheptanodionato de dióxido de molibdeno
- Tetrametil-heptanodionato de óxido de molibdeno (IV)
- Bis(2,2,6,6-tetrametil-3,5-heptanodionato)oxomolibdeno (VI)
Singularidad
El dióxido de molibdeno (VI) bis(2,2,6,6-tetrametil-3,5-heptanodionato) es único debido a su alta estabilidad, pureza y versatilidad en diversas aplicaciones. Su capacidad para sufrir múltiples tipos de reacciones químicas y su amplia gama de aplicaciones de investigación científica lo convierten en un compuesto valioso tanto en entornos académicos como industriales .
Propiedades
Fórmula molecular |
C22H40MoO6 |
|---|---|
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
dioxomolybdenum;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/2C11H20O2.Mo.2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;;;/b2*8-7-;;; |
Clave InChI |
FLPSXHSSVOJARZ-KKUWAICFSA-N |
SMILES isomérico |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.O=[Mo]=O |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Mo]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















